molecular formula C12H13N3 B051237 Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine CAS No. 111225-12-8

Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine

Cat. No. B051237
M. Wt: 199.25 g/mol
InChI Key: PMRGRIKEHLCIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine, also known as MPPA, is a chemical compound that has been widely used in scientific research. It is a pyrrole derivative that has shown potential in various applications, including drug development and bioimaging.

Scientific Research Applications

Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has been used in various scientific research applications, including drug development, bioimaging, and cancer therapy. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for the treatment of various diseases. Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has also been used as a fluorescent probe for imaging biological tissues and cells, as it exhibits strong fluorescence properties.

Mechanism Of Action

The mechanism of action of Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). ROS are known to cause cellular damage and contribute to the development of various diseases, including cancer. Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes, which protect cells against oxidative stress.

Biochemical And Physiological Effects

Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. Additionally, Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has been found to protect against oxidative stress and prevent cellular damage.

Advantages And Limitations For Lab Experiments

Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits strong fluorescence properties, making it an excellent fluorescent probe for bioimaging. Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine also possesses various biological activities, making it a promising candidate for drug development and cancer therapy. However, Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of exposure when using Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine in lab experiments.

Future Directions

There are several future directions for the research of Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine. One potential direction is the development of Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine-based drugs for the treatment of inflammation, cancer, and other diseases. Another direction is the optimization of the synthesis method to increase the yield and purity of the product. Additionally, further research is needed to fully understand the mechanism of action of Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine and its potential toxicity at high concentrations. Finally, the use of Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine as a fluorescent probe for bioimaging could be further explored, including the development of new imaging techniques and applications.

Synthesis Methods

Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-vinylpyrrole with 4-bromopyridine in the presence of a palladium catalyst. The resulting product is then reduced using sodium borohydride to obtain Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine. The yield of this method is high, and the purity of the product can be easily achieved using column chromatography.

properties

CAS RN

111225-12-8

Product Name

Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

N-(2-ethenylpyrrol-1-yl)-N-methylpyridin-4-amine

InChI

InChI=1S/C12H13N3/c1-3-11-5-4-10-15(11)14(2)12-6-8-13-9-7-12/h3-10H,1H2,2H3

InChI Key

PMRGRIKEHLCIFM-UHFFFAOYSA-N

SMILES

CN(C1=CC=NC=C1)N2C=CC=C2C=C

Canonical SMILES

CN(C1=CC=NC=C1)N2C=CC=C2C=C

synonyms

4-Pyridinamine,N-(2-ethenyl-1H-pyrrol-1-yl)-N-methyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.